An In-depth Technical Guide to the Chemical Properties of Methyl Pent-4-ynoate
An In-depth Technical Guide to the Chemical Properties of Methyl Pent-4-ynoate
Prepared by: Gemini, Senior Application Scientist
Foreword
Methyl pent-4-ynoate stands as a molecule of significant interest to the synthetic chemist. It is a bifunctional building block, possessing both a terminal alkyne and a methyl ester within its compact six-carbon frame. This unique combination of functionalities, each with its distinct and orthogonal reactivity, makes it a versatile precursor for the synthesis of complex molecular architectures, pharmaceutical intermediates, and novel materials.[1] This guide provides a comprehensive exploration of the chemical properties of methyl pent-4-ynoate, moving beyond a simple recitation of facts to delve into the causal relationships that govern its reactivity. The protocols and mechanistic discussions herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for leveraging this reagent in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
Methyl pent-4-ynoate, with the IUPAC name methyl pent-4-ynoate and CAS Number 21565-82-2, is a colorless liquid at room temperature.[2][3] Its structure is characterized by a five-carbon chain, with a terminal carbon-carbon triple bond and a methyl ester at the opposite end (C1). This arrangement of functional groups is the primary determinant of its chemical behavior.
The sp-hybridization of the terminal alkyne carbons results in a linear geometry for the C-C≡C-H fragment, while the sp²-hybridized carbonyl carbon of the ester group is trigonal planar.[4] These structural features influence how the molecule interacts with other reagents in three-dimensional space.
Table 1: Physicochemical Properties of Methyl Pent-4-ynoate
| Property | Value | Source(s) |
| CAS Number | 21565-82-2 | [1][2] |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 141-144 °C | [3] |
| Density | ~0.95-0.97 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like ethanol and ether; sparingly soluble in water. | [3] |
| InChI Key | WCSNOLUUFIWIHY-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | COC(=O)CCC#C | [1] |
Spectroscopic Characterization
The unambiguous identification of methyl pent-4-ynoate and the monitoring of its reactions rely on standard spectroscopic techniques. The expected spectral data provide a fingerprint for the molecule's unique structure.
Table 2: Key Spectroscopic Data for Methyl Pent-4-ynoate
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| IR Spectroscopy | Terminal Alkyne C-H Stretch | ~3300 cm⁻¹ (sharp, strong) | The stretching vibration of the H atom bonded to the sp-hybridized carbon. |
| Alkyne C≡C Stretch | ~2120 cm⁻¹ (weak to medium) | The stretching vibration of the carbon-carbon triple bond. | |
| Ester C=O Stretch | ~1740 cm⁻¹ (strong) | The characteristic carbonyl stretch of a saturated ester. | |
| ¹H NMR | Alkyne H (HC≡) | ~1.9 - 2.1 ppm (triplet) | The terminal alkyne proton, typically coupled to the adjacent CH₂ group. |
| Methylene (≡C-CH₂) | ~2.4 - 2.6 ppm (multiplet) | Protons alpha to the alkyne and beta to the carbonyl. | |
| Methylene (CH₂-C=O) | ~2.3 - 2.5 ppm (multiplet) | Protons alpha to the carbonyl and beta to the alkyne. | |
| Methyl Ester (O-CH₃) | ~3.7 ppm (singlet) | The three equivalent protons of the methyl ester group. | |
| ¹³C NMR | Alkyne Carbon (HC≡C ) | ~82 - 84 ppm | The sp-hybridized carbon not attached to the proton. |
| Alkyne Carbon (C H≡) | ~69 - 71 ppm | The sp-hybridized carbon attached to the proton. | |
| Ester Carbonyl (C =O) | ~172 - 174 ppm | The sp²-hybridized carbonyl carbon. | |
| Methyl Ester (O-C H₃) | ~51 - 53 ppm | The sp³-hybridized carbon of the methyl group. |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of methyl pent-4-ynoate stems from the distinct reactivity of its two primary functional groups. This allows for selective transformations, enabling chemists to modify one part of the molecule while leaving the other intact for subsequent reactions.
Reactions at the Terminal Alkyne
The terminal alkyne is a hub of reactivity, primarily due to the acidity of its proton and the electron-rich nature of the triple bond.
The hydrogen atom on a terminal alkyne is significantly more acidic (pKa ≈ 25) than those on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[4][6][7] This heightened acidity is a direct consequence of the high s-character (50%) of the sp-hybridized carbon orbital holding the lone pair in the resulting acetylide anion. The electrons are held closer to the positively charged nucleus, stabilizing the negative charge.
This acidity allows for facile deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to generate a potent carbon-centered nucleophile—the acetylide anion.[8][9]
Experimental Protocol: Generation of the Acetylide Anion
-
Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Reagents: Methyl pent-4-ynoate (1.0 eq) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Deprotonation: The solution is cooled to -78 °C (dry ice/acetone bath). A solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), is added dropwise via the dropping funnel.
-
Completion: The reaction is stirred at low temperature for 30-60 minutes. The formation of the lithium acetylide can be used immediately for the next step. Causality: The use of an inert atmosphere and dry solvents is critical as the acetylide anion is a very strong base and will be quenched by water or other protic sources.[9] The low temperature controls the reaction rate and prevents potential side reactions.
The generated acetylide is an excellent nucleophile, enabling the formation of new carbon-carbon bonds—a cornerstone of organic synthesis.[6]
-
Alkylation: The acetylide readily participates in Sₙ2 reactions with primary alkyl halides to extend the carbon chain.[6][8]
-
Carbonyl Addition: It can add to aldehydes and ketones, forming propargylic alcohols after an aqueous workup.[4]
-
Transition Metal-Catalyzed Couplings: The terminal alkyne is a key partner in powerful cross-coupling reactions. For instance, in the Sonogashira coupling, it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form substituted alkynes.[4]
The π-bonds of the alkyne are susceptible to electrophilic addition, similar to alkenes, though often less reactive.[8][10]
-
Hydration: In the presence of a mercuric sulfate catalyst in aqueous acid, water adds across the triple bond according to Markovnikov's rule.[8][10] The initial enol product rapidly tautomerizes to the more stable ketone, yielding methyl 4-oxopentanoate.
-
Hydroboration-Oxidation: This two-step procedure provides the anti-Markovnikov addition product. Reaction with a borane reagent (e.g., 9-BBN), followed by oxidative workup (H₂O₂, NaOH), yields an aldehyde after tautomerization of the intermediate enol.[8]
Reactions at the Ester Functional Group
The ester group offers a different set of synthetic transformations, centered on the electrophilic nature of the carbonyl carbon.
Under either acidic or basic (saponification) conditions, the ester can be hydrolyzed back to the parent carboxylic acid, 4-pentynoic acid, and methanol.[1][11]
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol, yielding pent-4-yn-1-ol. The alkyne is typically unreactive towards this reagent. This selective reduction highlights the orthogonal nature of the two functional groups.
The reaction with Grignard reagents (R-MgBr) is a particularly illustrative case of the molecule's bifunctionality. It is a multi-step process that requires careful consideration of stoichiometry.[12][13]
-
Acid-Base Reaction: The Grignard reagent is a strong base. The first equivalent will irreversibly deprotonate the terminal alkyne, producing a magnesium acetylide and releasing the alkane (R-H).[13] This is the fastest reaction.
-
Nucleophilic Addition: A second equivalent of the Grignard reagent can then act as a nucleophile, adding to the ester carbonyl to form a tetrahedral intermediate.
-
Elimination: This intermediate is unstable and collapses, expelling the methoxide leaving group to form a ketone.
-
Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a third equivalent of the Grignard reagent.
-
Workup: Aqueous workup protonates the resulting alkoxide to yield a tertiary alcohol.
Therefore, one mole of methyl pent-4-ynoate will consume three moles of a Grignard reagent to produce a tertiary alcohol.[13]
Synthetic Pathways and Visualizations
Visualizing the interplay of these reactive sites is key to designing synthetic routes.
Key Reaction Pathways
The following diagram illustrates the primary transformations available from methyl pent-4-ynoate, showcasing its versatility.
Caption: Key synthetic transformations of methyl pent-4-ynoate.
Mechanism: Reaction with Grignard Reagent
The stepwise reaction with a Grignard reagent (e.g., CH₃MgBr) demonstrates the sequential reactivity.
Caption: Stepwise reaction of methyl pent-4-ynoate with Grignard reagent.
Cycloaddition Potential
As a terminal alkyne, methyl pent-4-ynoate is a valuable substrate for cycloaddition reactions, which are powerful methods for constructing cyclic molecules.[14] Of particular note is its potential role in 1,3-dipolar cycloadditions, such as the Huisgen [3+2] cycloaddition.[14] While the alkyne itself is the "dipolarophile," it reacts with 1,3-dipoles like azides to form five-membered heterocyclic rings (triazoles). This reaction is a cornerstone of "click chemistry," a concept widely used in drug development and material science for its reliability and specificity.[7]
Safety and Handling
Methyl pent-4-ynoate is a flammable liquid and vapor.[3] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[3] It should be stored away from heat and open flames.[3]
Conclusion
Methyl pent-4-ynoate is more than just a simple organic molecule; it is a versatile synthetic tool. Its value lies in the predictable and often orthogonal reactivity of its terminal alkyne and methyl ester functionalities. A thorough understanding of its properties—from its characteristic spectroscopic signals to the nuanced, multi-step reaction with organometallics—empowers the modern chemist to construct complex molecular frameworks with precision and efficiency. This guide serves as a foundational resource for professionals seeking to harness the full synthetic potential of this important chemical building block.
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